molecular formula C6H13NO B1315937 4-Methylpiperidin-4-OL CAS No. 3970-68-1

4-Methylpiperidin-4-OL

Cat. No. B1315937
CAS RN: 3970-68-1
M. Wt: 115.17 g/mol
InChI Key: CXBLQEIODBBSQD-UHFFFAOYSA-N
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Description

4-Methylpiperidin-4-OL is a chemical compound with the molecular formula C6H13NO . It is also known as 4-methyl-4-piperidinol . It is used in the synthesis of peptides to remove or deprotection of 9-fluorenylmethyloxycarbonyl (Fmoc) groups .


Synthesis Analysis

4-Methylpiperidin-4-OL can be synthesized by γ-irradiation polymerization . It is also used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of 4-Methylpiperidin-4-OL consists of six carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The molecular weight is 115.18 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methylpiperidin-4-OL are not detailed in the search results, it is known to be used in the synthesis of peptides .


Physical And Chemical Properties Analysis

4-Methylpiperidin-4-OL is a liquid at room temperature . It has a molecular weight of 115.18 . More specific physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not detailed in the search results .

Scientific Research Applications

Efficient Peptide Synthesis

4-Methylpiperidin-4-OL is utilized in the solid phase peptide synthesis (SPPS) using the Fmoc/t-Bu strategy. It serves as an efficient reagent for the deprotection of the amino acid alpha amino group. This methodology allows for the synthesis of peptides with similar purities and yields when compared to traditional reagents like piperidine. The application of 4-Methylpiperidin-4-OL in peptide synthesis represents a viable alternative, demonstrating its effectiveness in producing synthetic peptides through SPPS-Fmoc/tBu strategy (Galeano et al., 2017).

Novel Antioxidant and Antimicrobial Compounds

The compound has been incorporated into the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. These newly synthesized compounds have been characterized and screened for their in vitro antioxidant and antimicrobial activities, showing positive efficacy. Certain analogues exhibit promising antioxidant activity, while others display significant antibacterial and antifungal activities, highlighting the potential of 4-Methylpiperidin-4-OL derivatives in the development of new therapeutic agents (Harini et al., 2014).

Enhancing Gas Barrier Properties of Polymer Nanocomposites

Methylpiperidine-functionalized graphene oxide (MP-GO), synthesized by introducing 4-amino-1-methylpiperidine into graphene oxide, has been applied as a curing catalyst for polyimide (PI) nanocomposites. This application not only facilitates the efficient conversion of polyamic acid to PI at temperatures lower than 200°C but also significantly improves the oxygen barrier properties of the resulting nanocomposite films. The incorporation of MP-GO into PI matrices leads to a marked reduction in oxygen permeability, enhancing the material's thermal stability and making it a promising candidate for applications requiring advanced gas barrier properties (Jin et al., 2019).

Safety And Hazards

4-Methylpiperidin-4-OL is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

4-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)2-4-7-5-3-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBLQEIODBBSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576304
Record name 4-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperidin-4-OL

CAS RN

3970-68-1
Record name 4-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
TB Nguyen, SE Snyder, MR Kilbourn - Nuclear medicine and biology, 1998 - Elsevier
… Reaction of the N-protected piperidinone 13 with methyllithium in tetrahydrofuran at −78C produced N-(benzylcarbamoyl)-4-methylpiperidin-4-ol (14) in 67% yield; this yield could be …
Number of citations: 12 www.sciencedirect.com
U Mühlhausen, J Ermert… - Journal of Labelled …, 2009 - Wiley Online Library
In psychiatric disorders such as anxiety, depression and schizophrenia, 5‐HT 2A receptors play an important role. In order to investigate them in vivo there is an increasing interest in …
I Sato, K Morihira, H Inami, H Kubota… - Bioorganic & medicinal …, 2008 - Elsevier
… The residue was purified by silica gel column chromatography (CHCl 3 –MeOH = 100/0–98/2) to give 1-[(6-fluoro-2-naphthyl)methyl]-4-methylpiperidin-4-ol (1.48 g, 90%) as pale yellow …
Number of citations: 16 www.sciencedirect.com
G Yuan, TC Jankins, CG Patrick Jr… - International …, 2017 - downloads.hindawi.com
… ) was replaced by 4-methylpiperidin-4-ol … 73%; (e) phenyl carbonochloridate, pyridine, dichloromethane, 94%; (f) 4-methylpiperidin-4-ol hydrochloride ( ), DIPEA, THF, CHCl3, 53%; (g) , …
Number of citations: 11 downloads.hindawi.com
RA Hartz, L Xu, SY Sit, J Chen… - Journal of Medicinal …, 2022 - ACS Publications
… (50) The virology profiles of three related analogues that contain either a morpholine (6, pK a = 8.2), 4-(methylsulfonyl)piperazine (7), or 4-methylpiperidin-4-ol moiety (8) are shown in …
Number of citations: 2 pubs.acs.org
K Tang, M Zhao, YH Wu, Q Wu, S Wang, Y Dong… - European Journal of …, 2022 - Elsevier
Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) encoded by the proto-oncogene PTPN11 is the first identified non-receptor protein tyrosine phosphatase. SHP2 …
Number of citations: 2 www.sciencedirect.com
KS Currie, JE Kropf, T Lee, P Blomgren… - Journal of medicinal …, 2014 - ACS Publications
… The filtrate was concentrated under reduced pressure to afford 1-(4-aminophenyl)-4-methylpiperidin-4-ol (373 mg, 97%) as an orange-yellow semisolid that was used in the next step …
Number of citations: 159 pubs.acs.org
G Yuan, TC Jankins, CG Patrick Jr, P Philbrook… - 2017 - academia.edu
… ) was replaced by 4-methylpiperidin-4-ol … 73%; (e) phenyl carbonochloridate, pyridine, dichloromethane, 94%; (f) 4-methylpiperidin-4-ol hydrochloride ( ), DIPEA, THF, CHCl3, 53%; (g) , …
Number of citations: 2 www.academia.edu
K Feng - 2020 - ideals.illinois.edu
Direct installation of oxygen, nitrogen, and methyl functionalities into C (sp3)–H bonds is a topic of significant synthetic and medicinal interest. These modifications have the potential to …
Number of citations: 0 www.ideals.illinois.edu
N Bata, A Chaikuad, NA Bakas… - Journal of medicinal …, 2021 - ACS Publications
Serine/threonine-protein kinases 3 and 4 (STK3 and STK4, respectively) are key components of the Hippo signaling pathway, which regulates cell proliferation and death and provides …
Number of citations: 12 pubs.acs.org

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